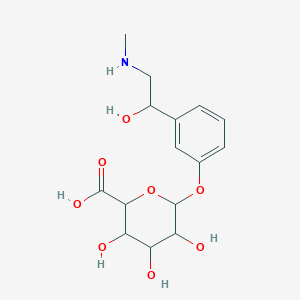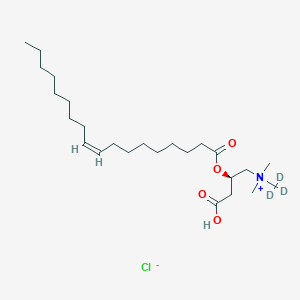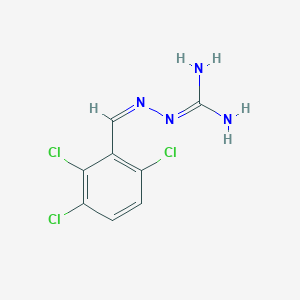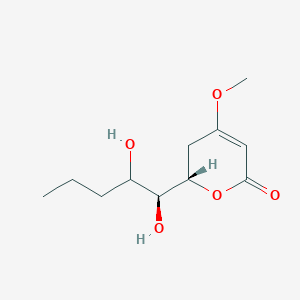
Phenylephrine Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylephrine Glucuronide is a metabolite of phenylephrine, a selective alpha-1 adrenergic receptor agonist commonly used as a decongestant and vasoconstrictor. This compound is formed through the process of glucuronidation, where phenylephrine is conjugated with glucuronic acid. This transformation enhances the solubility of phenylephrine, facilitating its excretion from the body.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenylephrine Glucuronide typically involves the enzymatic conjugation of phenylephrine with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include an aqueous environment with a suitable buffer to maintain pH stability, and the presence of cofactors such as UDP-glucuronic acid.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches using microbial or mammalian cell cultures engineered to express high levels of UGT enzymes. These systems can be optimized for large-scale production by controlling factors such as temperature, pH, and nutrient supply to maximize yield.
化学反応の分析
Types of Reactions: Phenylephrine Glucuronide primarily undergoes phase II metabolic reactions, specifically glucuronidation. It is less likely to participate in oxidation or reduction reactions due to its increased polarity and stability.
Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as a cofactor and UGT enzymes as catalysts. The reaction is typically carried out in a buffered aqueous solution at physiological pH and temperature.
Major Products Formed: The primary product of the glucuronidation reaction is this compound itself. This compound is more water-soluble than its parent molecule, phenylephrine, and is readily excreted in the urine.
科学的研究の応用
Phenylephrine Glucuronide has several applications in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. It serves as a model compound for studying the glucuronidation process and the role of UGT enzymes in drug metabolism. Additionally, it is used in research to understand the pharmacokinetic profiles of phenylephrine and its metabolites, which can inform dosing regimens and therapeutic strategies.
In the field of medicine, this compound is studied for its role in the excretion and detoxification of phenylephrine. Understanding its formation and elimination can help in predicting drug interactions and potential side effects.
作用機序
Phenylephrine Glucuronide itself does not exert significant pharmacological effects. Instead, it represents a detoxified and excretable form of phenylephrine. The glucuronidation process involves the transfer of glucuronic acid to phenylephrine, mediated by UGT enzymes. This modification increases the hydrophilicity of phenylephrine, facilitating its renal excretion.
類似化合物との比較
Morphine-6-glucuronide: A metabolite of morphine formed through glucuronidation, known for its potent analgesic effects.
Acetaminophen Glucuronide: A major metabolite of acetaminophen, formed through glucuronidation, aiding in its excretion.
Ibuprofen Glucuronide: A metabolite of ibuprofen, formed through glucuronidation, facilitating its elimination.
Uniqueness: Phenylephrine Glucuronide is unique in its specific formation from phenylephrine, a compound primarily used for its vasoconstrictive and decongestant properties. Unlike other glucuronides, it does not possess significant pharmacological activity but plays a crucial role in the detoxification and excretion of phenylephrine.
By understanding the properties and applications of this compound, researchers can gain insights into the metabolic pathways and pharmacokinetics of phenylephrine, ultimately contributing to more effective and safer therapeutic use of this common medication.
特性
IUPAC Name |
3,4,5-trihydroxy-6-[3-[1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVJUYDQYGHJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-amino-3-methylpentanoyl)-N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-1-[2-(methylamino)-3-[6-(piperazine-1-carbonyl)-6-(2H-pyridine-1-carbonyl)cyclohexa-1,3-dien-1-yl]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10795539.png)
![7-[2-[(E)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B10795542.png)
![(Z)-7-[(1R,4S,5R,6S)-5-[(E,3R)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B10795543.png)

![3-(2-chlorobenzo[c][1]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine](/img/structure/B10795545.png)




![(S)-2-{(R)-2-[2-({1-[2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoyl]-pyrrolidine-2-carbonyl}-amino)-3-(4-hydroxy-phenyl)-propionylamino]-3-methyl-pentanoylamino}-4-methyl-pentanoic acid](/img/structure/B10795584.png)



![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)
